

Independent Verification of 4-Chloronicotinamide: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Chloronicotinamide

Cat. No.: B1582929

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For researchers, scientists, and drug development professionals, the independent verification of published research findings is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of **4-Chloronicotinamide**. In light of the limited specific published data on **4-Chloronicotinamide**, this document also serves as a comparative analysis of closely related halogenated nicotinamide derivatives, offering insights into expected properties and potential applications.

Introduction: The Significance of Halogenated Nicotinamides

Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in various biological processes. The introduction of halogen atoms, such as chlorine, into the nicotinamide scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to the exploration of halogenated nicotinamides in medicinal chemistry for the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial discovery^{[1][2][3]}. **4-Chloronicotinamide**, with its chlorine substitution at the 4-position of the pyridine ring, represents an under-explored member of this chemical class. This guide aims to provide a systematic approach to its independent synthesis and evaluation.

Synthesis of 4-Chloronicotinamide: A Proposed Pathway

While specific peer-reviewed protocols for the synthesis of **4-Chloronicotinamide** are not readily available in the literature, a logical and established synthetic route can be proposed based on the well-documented synthesis of its precursor, 4-chloronicotinic acid, followed by a standard amidation reaction.

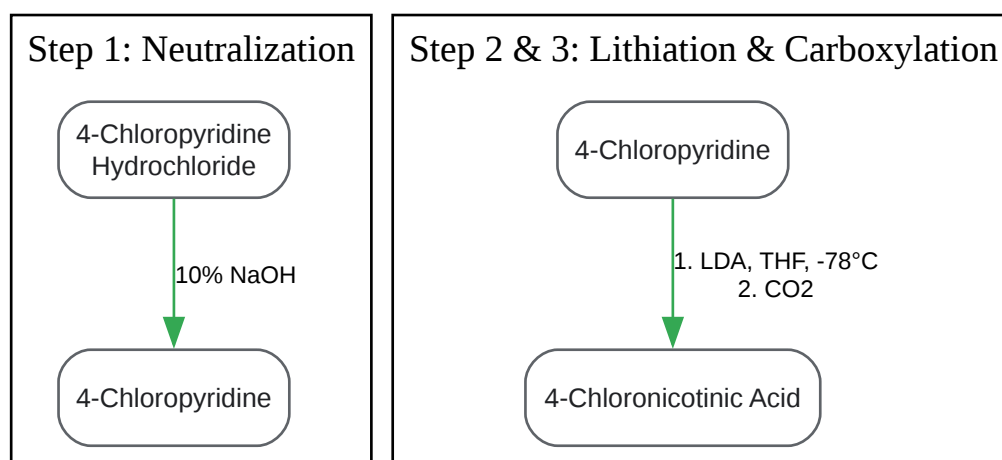
Synthesis of 4-Chloronicotinic Acid

The synthesis of 4-chloronicotinic acid can be achieved from 4-chloropyridine through a lithiation and subsequent carboxylation reaction[4].

Experimental Protocol:

- **Neutralization:** 4-chloropyridine hydrochloride is neutralized with a 10% sodium hydroxide solution to yield 4-chloropyridine.
- **Lithiation:** Under an inert nitrogen atmosphere, the obtained 4-chloropyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) in hexanes is then slowly added to the reaction mixture.
- **Carboxylation:** The resulting anionic species is quenched with dry carbon dioxide (CO₂) to form 4-chloronicotinic acid.
- **Purification:** The product is isolated as a colorless solid with reported yields in the range of 60-80% after appropriate workup and purification[4].

Diagram of the Proposed Synthesis of 4-Chloronicotinic Acid:



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Caption: Proposed reaction scheme for the synthesis of 4-chloronicotinic acid.

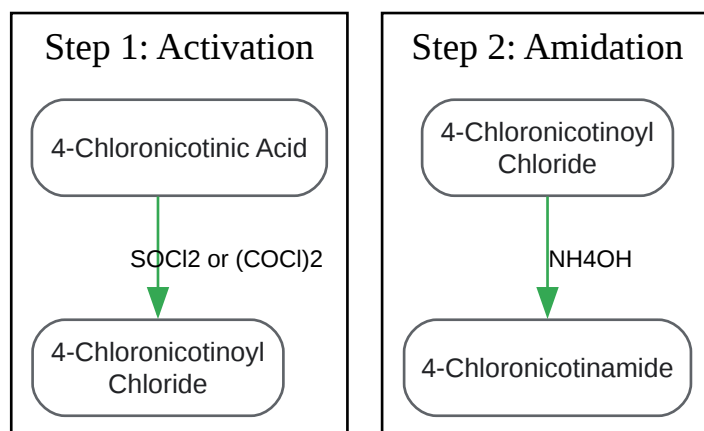
Amidation of 4-Chloronicotinic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Proposed Experimental Protocol:

- **Activation:** 4-chloronicotinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added to convert the carboxylic acid to the more reactive acyl chloride. This reaction is typically performed at room temperature.
- **Amidation:** The resulting acyl chloride solution is then slowly added to a cooled (0°C) concentrated solution of ammonium hydroxide.
- **Isolation and Purification:** The precipitated **4-Chloronicotinamide** is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Proposed Amidation of 4-Chloronicotinic Acid:



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Caption: Proposed reaction scheme for the amidation of 4-chloronicotinic acid.

Characterization of 4-Chloronicotinamide and Its Isomers

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed. While experimental data for **4-Chloronicotinamide** is not readily available in peer-reviewed literature, computed data from reliable databases can provide a reference point. For comparative purposes, experimental data for the isomeric 2-chloronicotinamide is also presented.

Property	4-Chloronicotinamide (Computed)[5]	2-Chloronicotinamide (Experimental)[6][7]
Molecular Formula	C6H5ClN2O	C6H5ClN2O
Molecular Weight	156.57 g/mol	156.57 g/mol
Appearance	-	Solid
Melting Point	-	164-167 °C
¹ H NMR	Predicted shifts can be calculated.	Available in spectral databases.
¹³ C NMR	Predicted shifts can be calculated.	Available in spectral databases.
Mass Spectrum (MS)	m/z 156 (M+), 140, 112	m/z 156 (M+), 140, 112
Infrared (IR) Spectrum	Predicted peaks can be calculated.	Available in spectral databases.

Comparative Biological Activity: The Antifungal Potential of Halogenated Nicotinamides

While specific biological activity data for **4-Chloronicotinamide** is lacking in the public domain, studies on other chlorinated nicotinamide derivatives have demonstrated promising antifungal properties. This suggests that **4-Chloronicotinamide** could also exhibit bioactivity and warrants further investigation.

A study on novel nicotinamide derivatives containing a 1,3,4-oxadiazole moiety investigated the impact of chloro-substitution on antifungal activity against various plant pathogens. The findings indicated that the position and presence of chlorine atoms on the nicotinamide scaffold can influence the antifungal efficacy[1].

Another study on nicotinamide derivatives as succinate dehydrogenase inhibitors for antifungal applications also highlights the importance of the substitution pattern on the pyridine ring for biological activity[8].

For a comprehensive evaluation, the antifungal activity of synthesized **4-Chloronicotinamide** should be tested against a panel of relevant fungal strains, such as *Candida albicans*, *Aspergillus fumigatus*, and various plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) should be determined and compared with existing antifungal agents and other halogenated nicotinamide derivatives.

Table for Comparative Antifungal Activity (Hypothetical Data for **4-Chloronicotinamide**):

Compound	<i>Candida albicans</i> MIC (µg/mL)	<i>Aspergillus fumigatus</i> MIC (µg/mL)
4-Chloronicotinamide	To be determined	To be determined
2-Chloronicotinamide	To be determined	To be determined
Nicotinamide	>1000[9]	>1000
Fluconazole (Control)	0.25 - 2[3]	16 - >64

Conclusion and Future Directions

This guide provides a foundational framework for the independent synthesis and evaluation of **4-Chloronicotinamide**. While there is a clear gap in the published literature regarding its specific properties and biological activities, the established chemistry of its precursors and the known bioactivities of related halogenated nicotinamides strongly suggest that **4-Chloronicotinamide** is a compound worthy of further investigation.

Future research should focus on:

- The development and optimization of a robust and scalable synthesis protocol for **4-Chloronicotinamide**.
- Comprehensive spectroscopic characterization to provide a verified public record of its properties.
- A thorough evaluation of its biological activity, particularly its potential as an antifungal or antimicrobial agent, including mechanism of action studies.

By systematically addressing these research questions, the scientific community can fully elucidate the potential of **4-Chloronicotinamide** and its place within the broader class of halogenated nicotinamide derivatives.

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